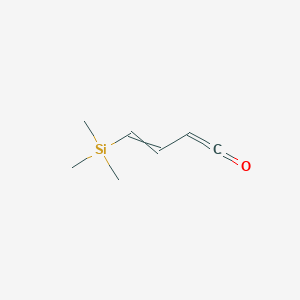

4-(Trimethylsilyl)buta-1,3-dien-1-one

Description

Properties

CAS No. |

75232-81-4 |

|---|---|

Molecular Formula |

C7H12OSi |

Molecular Weight |

140.25 g/mol |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h4-5,7H,1-3H3 |

InChI Key |

UVJVTBHGMBKGOO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CC=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Bis(trimethylsilyl)buta-1,3-diyne ()

- Structure : A diyne with TMS groups at both termini.

- Key Differences : Lacks the ketone group and conjugated diene system present in 4-(TMS)buta-1,3-dien-1-one.

- Reactivity : Undergoes hydrosilylation with Pt(PPh₃)₄ to yield but-1-en-3-ynes or 1,3-dienes, highlighting its role in generating π-conjugated systems .

1-Phenylbuta-2,3-dien-1-one ()

Cyclopentadienone Derivatives ()

- Example : 3-Phenyl-2,5-bis(TMS)-4-[3-(TMS-ethynyl)phenyl]cyclopenta-2,4-dien-1-one (2b).

- Key Differences: Incorporates a cyclopentadienone ring with multiple TMS and phenyl groups, enhancing steric protection and stabilizing the conjugated system.

- Synthesis: Formed via tBuLi/CuCl-mediated cyclization of iodinated precursors, a method distinct from linear dienone syntheses .

Electronic Properties

Functionalization Potential

- Antibiotic Scaffolds : Diacetylene derivatives (e.g., ) utilize conjugated systems for LpxC inhibition, suggesting that 4-(TMS)buta-1,3-dien-1-one could serve as a precursor for bioactive molecules .

- Optical Materials : Probes like 3 in employ butadienyl chromophores with red-shifted emission, implying that silylation could modulate optoelectronic properties for imaging applications .

Spectroscopic and Physical Properties

| Property | 4-(TMS)buta-1,3-dien-1-one (Inferred) | 1,4-Bis(TMS)buta-1,3-diyne | 1-Phenylbuta-2,3-dien-1-one |

|---|---|---|---|

| ¹H NMR | Deshielded vinyl protons (δ 5–7 ppm) | Terminal acetylene (δ 2–3 ppm) | Allenic protons (δ 4–6 ppm) |

| IR (C=O) | ~1700 cm⁻¹ | N/A | ~1680 cm⁻¹ |

| Thermal Stability | Moderate (TMS groups reduce polarity) | High (steric protection) | Low (reactive ketoallene) |

- Key Insight: The TMS group in 4-(TMS)buta-1,3-dien-1-one likely enhances solubility in nonpolar solvents compared to polar analogs like 1-phenylbuta-2,3-dien-1-one.

Q & A

Q. What are the common synthetic routes for 4-(trimethylsilyl)buta-1,3-dien-1-one, and how does the trimethylsilyl (TMS) group influence reactivity?

The compound is typically synthesized via Sonogashira coupling or cycloaddition reactions using silylated precursors. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne can undergo regioselective coupling with aryl halides, followed by protiodesilylation to yield enone derivatives . The TMS group acts as both a protecting group and a directing moiety, enhancing stability during multi-step syntheses and reducing side reactions .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

- NMR spectroscopy : and NMR to confirm silyl group integration and diene geometry.

- IR spectroscopy : C≡C stretching (~2100 cm) and conjugated carbonyl signals (~1650 cm) .

- X-ray crystallography : Resolves stereochemical ambiguity in the diene system .

Q. What functional groups dominate the reactivity of this compound?

The α,β-unsaturated ketone moiety enables Michael additions and Diels-Alder reactions, while the TMS group facilitates regioselective alkyne couplings. The electron-withdrawing carbonyl group polarizes the diene system, enhancing electrophilicity at the β-position .

Advanced Research Questions

Q. How can regioselectivity challenges in silylated diyne reactions be addressed?

Regioselectivity in cross-coupling reactions depends on catalyst choice. For example, CpZrCl–EtAl systems favor 1,4-bis(trimethylsilyl)buta-1,3-diene formation with >90% regioselectivity, whereas Cu(I) catalysts may lead to competing pathways . Computational studies (DFT) can predict transition-state energies to optimize conditions .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Discrepancies arise from competing cyclization vs. polymerization pathways. For instance, reactions in polar solvents (DMSO) improve heterocycle yields (e.g., thiophenes), while non-polar solvents favor linear products. A table comparing conditions and outcomes is critical:

| Solvent | Catalyst | Product Yield (%) | Major Product |

|---|---|---|---|

| DMSO | CuCl | 78 | Thiophene derivative |

| THF | CpZrCl | 65 | Linear diene |

| Toluene | Pd(PPh) | 42 | Polymer byproducts |

Q. How does the TMS group impact computational modeling of reaction mechanisms?

The TMS group’s steric bulk and electron-donating effects alter transition-state geometries. For example, in [2+3] cycloadditions, the silyl group lowers activation energy by 8–12 kcal/mol compared to non-silylated analogs. Hybrid functional calculations (B3LYP/6-311G**) are recommended for accurate modeling .

Q. What strategies mitigate instability during protiodesilylation?

Acidic conditions (e.g., HCl/MeOH) must be carefully controlled to prevent over-hydrolysis. Sequential addition of mild bases (NaHCO) quenches excess acid, preserving the enone moiety. Monitoring via TLC or in situ IR ensures reaction termination at the desired stage .

Methodological Recommendations

- Synthetic Optimization : Screen Pd/Cu catalytic systems for cross-couplings to balance yield and regioselectivity .

- Analytical Workflow : Combine GC-MS for purity assessment and NOESY NMR for stereochemical confirmation .

- Computational Pre-screening : Use DFT to predict reactive sites and byproduct formation before lab experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.